molecular formula C12H10N4O2S B11720220 6-(Methylsulfonyl)-1-phenyl-1h-pyrazolo[3,4-d]pyrimidine

6-(Methylsulfonyl)-1-phenyl-1h-pyrazolo[3,4-d]pyrimidine

Cat. No.: B11720220
M. Wt: 274.30 g/mol
InChI Key: ZYPJBYYAOVWSKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Methylsulfonyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyrimidine ring, with a phenyl group and a methylsulfonyl group attached. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Methylsulfonyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine typically involves the reaction of appropriate starting materials under specific conditions. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF), and catalysts such as cesium carbonate or sodium hydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques like recrystallization and chromatography is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

6-(Methylsulfonyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups like halides, alkyls, or aryls .

Scientific Research Applications

6-(Methylsulfonyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Medicine: Research has indicated its potential use in treating inflammatory diseases, cancer, and neurological disorders.

    Industry: It is used in the development of new materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 6-(Methylsulfonyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved often include signal transduction mechanisms that regulate cellular processes like inflammation, apoptosis, and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Methoxyphenyl)-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine
  • 4-Methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine
  • 4,6-Dichloro-2-(methylsulfonyl)pyrimidine

Uniqueness

6-(Methylsulfonyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine stands out due to its specific structural features, such as the combination of a pyrazole and pyrimidine ring with a methylsulfonyl group. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H10N4O2S

Molecular Weight

274.30 g/mol

IUPAC Name

6-methylsulfonyl-1-phenylpyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C12H10N4O2S/c1-19(17,18)12-13-7-9-8-14-16(11(9)15-12)10-5-3-2-4-6-10/h2-8H,1H3

InChI Key

ZYPJBYYAOVWSKJ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NC=C2C=NN(C2=N1)C3=CC=CC=C3

Origin of Product

United States

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